3-(2-phenyl-1H-indol-1-yl)propanoic acid
Overview
Description
“3-(2-phenyl-1H-indol-1-yl)propanoic acid” is a compound with the molecular formula C17H15NO2 . It is an indole derivative, which is a class of compounds known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of “3-(2-phenyl-1H-indol-1-yl)propanoic acid” can be found in various databases such as PubChem . Additionally, the crystal structure of FABP4 in complex with this compound has been deposited in the RCSB PDB .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-phenyl-1H-indol-1-yl)propanoic acid” can be found in databases like PubChem . These databases provide information on the compound’s structure, chemical names, classification, and more.
Scientific Research Applications
Inhibition of Phospholipase A2α
One significant application of compounds related to 3-(2-phenyl-1H-indol-1-yl)propanoic acid is in the inhibition of cytosolic phospholipase A2α (cPLA2α). Tomoo et al. (2014) designed a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids, which were effective as small molecule inhibitors of cPLA2α. This inhibition is crucial for managing conditions like asthma and inflammation, as demonstrated in animal models (Tomoo et al., 2014).
Antimicrobial Activity
Compounds derived from 3-(2-phenyl-1H-indol-1-yl)propanoic acid, specifically Schiff bases synthesized from Tryptophan, have been noted for their remarkable antimicrobial activities. Radhakrishnan et al. (2020) explored various Schiff bases and found them to have significant antibacterial and antifungal properties, including against tuberculosis (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Urease Inhibition
Another study by Nazir et al. (2018) focused on indole-based compounds for their potential as urease inhibitors. They synthesized various novel indole-based oxadiazole scaffolds, demonstrating potent in vitro inhibitory activity against the urease enzyme, suggesting potential therapeutic applications (Nazir et al., 2018).
Crystal Structure Analysis
Research into the crystal structure of derivatives of 3-(2-phenyl-1H-indol-1-yl)propanoic acid has also been conducted. Li et al. (2009) studied the crystal structure of a derivative, revealing insights into its molecular geometry and interactions. This type of analysis is vital for understanding the physical properties and potential applications of such compounds (Li, Liang, & Tai, 2009).
Synthesis of Bis(indol-3-yl) Compounds
Kutubi and Kitamura (2011) reported on the synthesis of 3,3-bis(indol-3yl)propanoic acid derivatives. Their research demonstrated an efficient intermolecular hydroarylation process, highlighting the utility of these compounds inbiological and pharmaceutical fields. This process is notable for its high regioselectivity and potential in synthesizing biologically active compounds (Kutubi & Kitamura, 2011).
Development of New Drugs
Hotsulia (2019) explored the synthesis of aza-heterocyclic compounds, including derivatives of 3-(2-phenyl-1H-indol-1-yl)propanoic acid. The study emphasized the potential of these compounds in drug development, particularly due to their biological activity. This research underscores the significance of such compounds in medicinal chemistry (Hotsulia, 2019).
Ratiometric Fluorescent pH Probe
Nan et al. (2015) utilized a derivative of 3-(2-phenyl-1H-indol-1-yl)propanoic acid as a ratiometric fluorescent pH probe for intracellular imaging. This probe showed promising results in detecting strong acidity in living cells, highlighting the versatility of indole derivatives in bioimaging applications (Nan et al., 2015).
Future Directions
The future directions for “3-(2-phenyl-1H-indol-1-yl)propanoic acid” and similar compounds are promising. Indole derivatives are being extensively explored as potential therapeutic agents. For instance, the indole scaffold containing the novel non-covalent DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis .
properties
IUPAC Name |
3-(2-phenylindol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-17(20)10-11-18-15-9-5-4-8-14(15)12-16(18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWLVJORIJEUHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355506 | |
Record name | 3-(2-Phenyl-1H-indol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802126 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-phenyl-1H-indol-1-yl)propanoic acid | |
CAS RN |
65746-55-6 | |
Record name | 3-(2-Phenyl-1H-indol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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